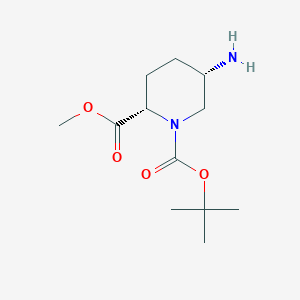
4-(Cbz-amino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cbz-amino)butanamide, also known as carbamic acid, N-(4-amino-4-oxobutyl)-, phenylmethyl ester, is a compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the amino group of butanamide. The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cbz-amino)butanamide typically involves the protection of the amino group using the Cbz group. One common method involves the reaction of 4-aminobutanamide with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions to yield the desired product .
Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The protection of amines using Cbz groups is a well-established process in the pharmaceutical industry, facilitating the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cbz-amino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or carbamate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is commonly employed to remove the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of butanamide.
Reduction: Free amines after removal of the Cbz group.
Substitution: Substituted amides or carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Cbz-amino)butanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a prodrug and in drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cbz-amino)butanamide involves its role as a protecting group for amines. The Cbz group stabilizes the amino group, preventing unwanted side reactions during synthesis. The removal of the Cbz group is typically achieved through catalytic hydrogenation, which restores the free amine functionality .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-amino butanamide: Similar to 4-(Cbz-amino)butanamide but uses a tert-butoxycarbonyl (Boc) protecting group.
N-Fmoc-amino butanamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-amino butanamide: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
benzyl N-(4-amino-4-oxobutyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c13-11(15)7-4-8-14-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,13,15)(H,14,16) |
Clave InChI |
TZCMRRZQVXPIDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
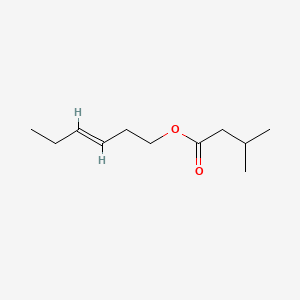
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
![1-Iodo-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12283329.png)
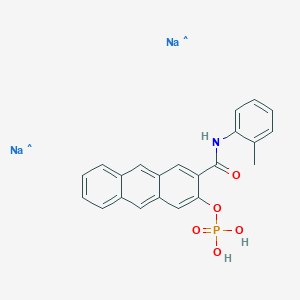
![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)
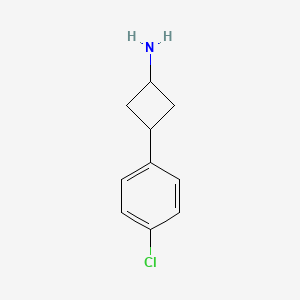
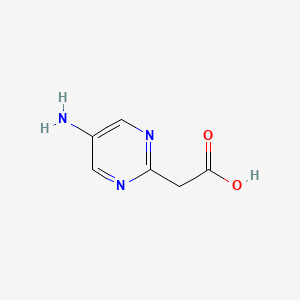
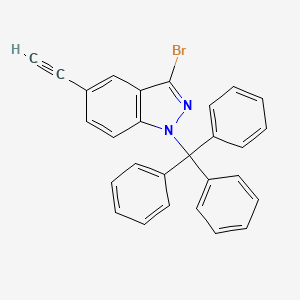

![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
